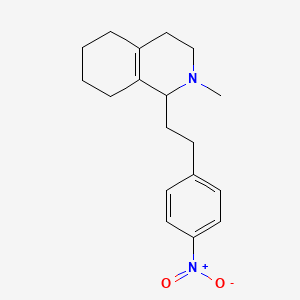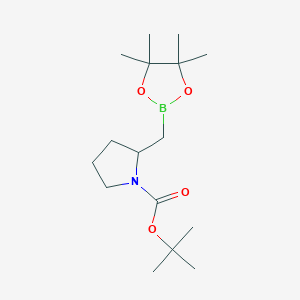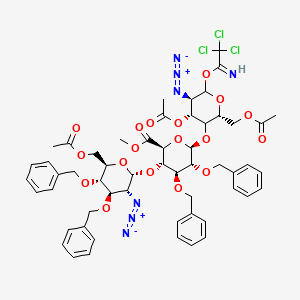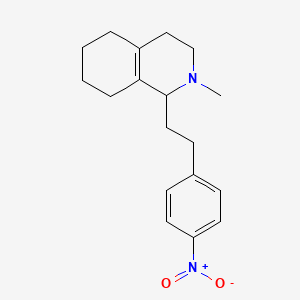
(S)-henicos-7-yn-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-henicos-7-yn-10-ol est un composé organique caractérisé par une longue chaîne carbonée avec une triple liaison et un groupe hydroxyle. Ce composé fait partie de la famille des alcynes, connue pour ses propriétés chimiques uniques dues à la présence de la triple liaison carbone-carbone. La désignation (S) indique que le composé est chiral et existe sous une forme énantiomérique spécifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (S)-henicos-7-yn-10-ol implique généralement l'utilisation de précurseurs d'alcynes et de catalyseurs spécifiques pour assurer la formation de la triple liaison et du groupe hydroxyle désirés. Une méthode courante consiste à utiliser un réactif de Grignard, qui réagit avec un alcyne approprié pour former le produit souhaité. Les conditions réactionnelles nécessitent souvent des températures basses et une atmosphère inerte pour empêcher les réactions secondaires indésirables.
Méthodes de production industrielle
En milieu industriel, la production de this compound peut impliquer des méthodes plus évolutives telles que l'hydrogénation catalytique ou l'utilisation de réacteurs à écoulement pour garantir une qualité de produit constante. Ces méthodes utilisent souvent des catalyseurs métalliques comme le palladium ou le nickel pour faciliter la formation de la triple liaison et du groupe hydroxyle dans des conditions contrôlées.
Analyse Des Réactions Chimiques
Types de réactions
(S)-henicos-7-yn-10-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un composé carbonylé.
Réduction : La triple liaison peut être réduite en double ou simple liaison par hydrogénation.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrogène gazeux en présence d'un catalyseur de palladium ou de nickel est souvent utilisé.
Substitution : Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour remplacer le groupe hydroxyle par un halogène.
Principaux produits
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcènes ou d'alcanes.
Substitution : Formation d'halogénoalcanes.
Applications scientifiques
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les enzymes.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La présence de la triple liaison et du groupe hydroxyle lui permet de participer à diverses voies biochimiques, inhibant ou activant potentiellement certaines enzymes. Cela peut entraîner des modifications des processus cellulaires et des effets biologiques.
Applications De Recherche Scientifique
(S)-henicos-7-yn-10-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-henicos-7-yn-10-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triple bond and hydroxyl group allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. This can lead to changes in cellular processes and biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
®-henicos-7-yn-10-ol : L'énantiomère du (S)-henicos-7-yn-10-ol, avec des propriétés chimiques similaires mais une activité biologique différente.
Henicos-7-yn-10-one : Un composé apparenté avec un groupe carbonyle au lieu d'un groupe hydroxyle.
Henicos-7-yn-10-amine : Un composé avec un groupe amine au lieu d'un groupe hydroxyle.
Unicité
This compound est unique en raison de sa stéréochimie spécifique et de la présence à la fois d'une triple liaison et d'un groupe hydroxyle. Cette combinaison de caractéristiques lui permet de participer à un large éventail de réactions chimiques et d'interactions biologiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C21H40O |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(10S)-henicos-7-yn-10-ol |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-12-14-16-18-20-21(22)19-17-15-13-10-8-6-4-2/h21-22H,3-14,16,18-20H2,1-2H3/t21-/m1/s1 |
Clé InChI |
QPHRANTXUBKODQ-OAQYLSRUSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H](CC#CCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCC(CC#CCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B11830218.png)


![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)
![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)


![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)
![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)



